molecular formula C26H21N B415622 4-(1-naphthyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline

4-(1-naphthyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline

Cat. No.: B415622
M. Wt: 347.4g/mol
InChI Key: KXJJUWSWIKOUNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-naphthyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a fused ring system that includes naphthalene and cyclopentaquinoline moieties, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-naphthyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with naphthalene derivatives and cyclopentaquinoline intermediates, the reaction can be catalyzed using Lewis acids or other suitable catalysts to facilitate the formation of the fused ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of high-purity reagents and optimized reaction conditions ensures the efficient and cost-effective synthesis of the compound. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-naphthyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the naphthalene or quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinoline derivatives with varying degrees of oxidation.

    Reduction: Tetrahydro derivatives with reduced ring systems.

    Substitution: Substituted naphthalene or quinoline derivatives with functional groups like halogens, amines, or thiols.

Scientific Research Applications

4-(1-naphthyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(1-naphthyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,6-dichlorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline
  • 4-(2,4-dichlorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline

Uniqueness

4-(1-naphthyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C26H21N

Molecular Weight

347.4g/mol

IUPAC Name

12-naphthalen-1-yl-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,15-hexaene

InChI

InChI=1S/C26H21N/c1-3-10-19-17(7-1)9-5-13-22(19)26-23-14-6-12-21(23)25-20-11-4-2-8-18(20)15-16-24(25)27-26/h1-13,15-16,21,23,26-27H,14H2

InChI Key

KXJJUWSWIKOUNP-UHFFFAOYSA-N

SMILES

C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC6=CC=CC=C65

Canonical SMILES

C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC6=CC=CC=C65

Origin of Product

United States

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